1-Hydroxycyclohexanecarboxylic acid

Description

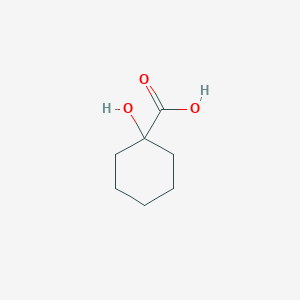

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6(9)7(10)4-2-1-3-5-7/h10H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOVRAAUERBWFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277215 | |

| Record name | 1-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-28-0 | |

| Record name | 1-Hydroxycyclohexanecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxycyclohexanecarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T8T2JM3W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxycyclohexanecarboxylic acid is a versatile organic compound with applications as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in medicinal chemistry. The information is curated to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its core structure consists of a cyclohexane ring substituted with both a hydroxyl and a carboxylic acid group at the same carbon atom. This α-hydroxy acid structure imparts specific chemical characteristics.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |

| Melting Point | 107-108 °C | --INVALID-LINK-- |

| Boiling Point | 102 °C at 14 Torr | --INVALID-LINK-- |

| pKa | 3.99 (Predicted) | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

Table 1: Physical and Chemical Properties of this compound. This table summarizes the fundamental physicochemical data for this compound.

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below.

Synthesis from Cyclohexanone

This common method involves the formation of a cyanohydrin from cyclohexanone, followed by hydrolysis to the carboxylic acid.

Experimental Protocol:

-

Cyanohydrin Formation: A solution of sodium metabisulfite (4.84 g, 0.025 mol) in distilled water (20 mL) is added dropwise to a stirred mixture of cyclohexanone (4.02 g, 0.041 mol) and potassium cyanide (3.3 g, 0.051 mol) in water (20 mL) over 30 minutes. The reaction mixture is stirred at 25°C for 8 hours.

-

Extraction: Upon completion, the mixture is extracted with ethyl acetate (2 x 100 mL). The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 1-hydroxycyclohexanecarbonitrile.

-

Hydrolysis: The crude 1-hydroxycyclohexanecarbonitrile is dissolved in acetic acid (12.5 mL) and concentrated hydrochloric acid (37.5 mL) is slowly added. The solution is heated to reflux for 6 hours.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is partitioned between water (50 mL) and ethyl acetate (50 mL). The organic phase is separated, dried over anhydrous magnesium sulfate, and concentrated to yield a solid. The solid is washed with hexane (25 mL) and filtered to give this compound.[1]

Figure 1: Synthesis of this compound from Cyclohexanone. This diagram illustrates the two-step synthesis process starting from cyclohexanone.

Synthesis from Cyclohexanecarboxylic Acid

This alternative route avoids the use of highly toxic cyanide.

Experimental Protocol:

-

Halogenation: Cyclohexanecarboxylic acid is dissolved in a suitable solvent (e.g., chloroform, dichloromethane). A catalyst such as phosphorus trichloride or thionyl chloride is added. A halogen (chlorine, bromine, or iodine) is introduced to perform an α-halogenation reaction at 70-90 °C.

-

Hydrolysis: The resulting α-halocyclohexanecarboxylic acid is then hydrolyzed under alkaline conditions using an aqueous solution of sodium hydroxide or potassium hydroxide (5-40%) at 40-60 °C.

-

Neutralization and Extraction: The reaction mixture is neutralized with an acid like hydrochloric or sulfuric acid. The product is then extracted with an organic solvent and purified by distillation.[2]

Figure 2: Synthesis from Cyclohexanecarboxylic Acid. This diagram outlines an alternative synthesis pathway that avoids cyanide.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound has been reported.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reactivity and Common Reactions

As an α-hydroxy acid, this compound exhibits reactivity characteristic of both alcohols and carboxylic acids.

Esterification

The carboxylic acid moiety can undergo Fischer esterification when reacted with an alcohol in the presence of an acid catalyst. For example, reaction with methanol and a catalytic amount of sulfuric acid under reflux yields the corresponding methyl ester.[1]

Oxidation

The tertiary alcohol group is resistant to oxidation under standard conditions. However, the overall molecule can be subject to oxidative cleavage under more forcing conditions.

Decarbonylation

α-Hydroxy acids are known to undergo acid-catalyzed decarbonylation at elevated temperatures, which would lead to the formation of cyclohexanone, carbon monoxide, and water.[1]

Figure 3: Common Reactions of this compound. This diagram shows the main reaction pathways for this molecule.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motif is of interest in medicinal chemistry.

Synthetic Intermediate

This compound serves as a reagent in the synthesis of various organic molecules, including tetronic acid derivatives which have shown acaricidal activity.[1]

Derivatives in Medicinal Chemistry

Derivatives of cyclohexanecarboxylic acid have been investigated for a range of biological activities. For instance, certain amidrazone derivatives of cyclohex-1-ene-carboxylic acid have demonstrated anti-inflammatory and antinociceptive properties.[5] While not directly involving this compound, this highlights the potential of the cyclohexanecarboxylic acid scaffold in generating biologically active molecules.

Safety Information

This compound is classified as an irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity. While its direct applications in drug development are not yet well-defined, the structural class of cyclohexanecarboxylic acid derivatives holds promise for the discovery of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Synthesis of 1-Hydroxycyclohexanecarboxylic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-hydroxycyclohexanecarboxylic acid, a valuable intermediate in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

Two principal and well-established methods for the synthesis of this compound are detailed below: the hydrolysis of cyclohexanone cyanohydrin and the α-halogenation and subsequent hydrolysis of cyclohexanecarboxylic acid.

Pathway 1: Synthesis from Cyclohexanone via Cyanohydrin Intermediate

This is the most direct and commonly cited method for preparing this compound. The synthesis proceeds in two main steps: the formation of a cyanohydrin from cyclohexanone, followed by the hydrolysis of the nitrile group to a carboxylic acid.

Step 1: Formation of Cyclohexanone Cyanohydrin

The first step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanone. This reaction is typically catalyzed by a weak base.

Step 2: Hydrolysis of Cyclohexanone Cyanohydrin

The resulting cyclohexanone cyanohydrin is then hydrolyzed to this compound. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is common and proceeds via a protonated nitrile intermediate.

Pathway 2: Synthesis from Cyclohexanecarboxylic Acid

An alternative route to this compound starts from cyclohexanecarboxylic acid. This method involves the halogenation of the α-carbon, followed by a nucleophilic substitution with a hydroxide ion.

Step 1: α-Halogenation of Cyclohexanecarboxylic Acid

In this step, the α-hydrogen of cyclohexanecarboxylic acid is replaced by a halogen, typically chlorine or bromine. This reaction is often carried out in the presence of a catalyst such as phosphorus trichloride, phosphorus pentachloride, or thionyl chloride.

Step 2: Hydrolysis of α-Halocyclohexanecarboxylic Acid

The α-halocyclohexanecarboxylic acid is then subjected to hydrolysis in an alkaline solution, such as aqueous sodium hydroxide or potassium hydroxide. The halogen is displaced by a hydroxyl group to yield the final product.

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis pathways.

Protocol 1: Synthesis of this compound from Cyclohexanone

This protocol is based on the cyanohydrin formation and subsequent hydrolysis.

Materials:

-

Cyclohexanone

-

Potassium cyanide (KCN)

-

Glacial acetic acid

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Sodium bicarbonate (for neutralization)

Procedure:

Part A: Synthesis of Cyclohexanone Cyanohydrin

-

In a well-ventilated fume hood, a solution of potassium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath.

-

Cyclohexanone is added dropwise to the stirred KCN solution.

-

A solution of acetic acid in water is then added slowly through the addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred for several hours at room temperature to ensure the completion of the reaction.

-

The reaction mixture is then extracted with diethyl ether. The organic layers are combined, washed with a saturated sodium bicarbonate solution and then with brine, and finally dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin.

Part B: Hydrolysis to this compound [1]

-

The crude cyclohexanone cyanohydrin is added to a flask containing concentrated hydrochloric acid or sulfuric acid.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to afford pure this compound.

Protocol 2: Synthesis from Cyclohexanecarboxylic Acid via Halogenation[2]

This protocol describes the synthesis through α-halogenation and subsequent hydrolysis.

Materials:

-

Cyclohexanecarboxylic acid

-

Chlorine (Cl₂) or Bromine (Br₂)

-

Phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) as a catalyst.

-

A suitable solvent such as chloroform or dichloromethane.

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Hydrochloric acid (for acidification)

-

A suitable extraction solvent

Procedure:

Part A: α-Halogenation

-

Cyclohexanecarboxylic acid is dissolved in a suitable solvent in a reaction vessel protected from moisture.

-

A catalytic amount of phosphorus trichloride or thionyl chloride is added.

-

Chlorine gas is bubbled through the solution, or liquid bromine is added dropwise, while maintaining the reaction temperature between 70-90 °C.

-

The reaction is monitored until the starting material is consumed.

-

The solvent and excess halogen are removed under reduced pressure.

Part B: Hydrolysis [2]

-

The crude α-halocyclohexanecarboxylic acid is added to an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20% concentration).

-

The mixture is heated and stirred at a temperature of 40-60 °C for several hours.

-

After the reaction is complete, the solution is cooled and acidified with hydrochloric acid.

-

The precipitated product is extracted with a suitable organic solvent.

-

The organic extract is dried, and the solvent is evaporated to yield this compound. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthesis pathways. Please note that yields can vary significantly based on reaction scale and specific conditions.

| Pathway | Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield | Reference |

| 1: Cyanohydrin Route | Cyclohexanone | KCN, Acetic Acid, H₃O⁺ | Step 1: 0-10 °C; Step 2: Reflux | Good | [1] |

| 2: Halogenation Route | Cyclohexanecarboxylic Acid | Halogen, PCl₃/SOCl₂, NaOH | Step 1: 70-90 °C; Step 2: 40-60 °C | Not specified | [2] |

Conclusion

The synthesis of this compound is most commonly and efficiently achieved through the hydrolysis of cyclohexanone cyanohydrin. This method is direct and generally provides good yields. The alternative pathway, involving the halogenation and subsequent hydrolysis of cyclohexanecarboxylic acid, offers a viable option, particularly when cyclohexanecarboxylic acid is a more readily available starting material. The choice of synthesis route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and safety considerations associated with the reagents, especially the highly toxic cyanides used in Pathway 1.

References

In-Depth Technical Guide: 1-Hydroxycyclohexanecarboxylic Acid (CAS 1123-28-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxycyclohexanecarboxylic acid, with the CAS number 1123-28-0, is a versatile organic compound characterized by a cyclohexane ring substituted with both a hydroxyl and a carboxylic acid group at the same carbon atom. This unique alpha-hydroxy acid structure makes it a valuable building block in organic synthesis and a compound of interest for various applications, including the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known applications and safety information.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1123-28-0 | [2][3][4][5] |

| Molecular Formula | C₇H₁₂O₃ | [2][3][4] |

| Molecular Weight | 144.17 g/mol | [2][4] |

| IUPAC Name | 1-hydroxycyclohexane-1-carboxylic acid | [2] |

| Melting Point | 107-108 °C | [1] |

| Boiling Point | 299.3 °C at 760 mmHg | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% (commercially available) | [4] |

| Storage Temperature | Room temperature | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would be expected to show broad multiplets for the cyclohexane ring protons, typically in the range of 1.2-2.0 ppm. The hydroxyl and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. The carboxylic acid proton is expected to be significantly downfield (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon skeleton. For this compound, the following approximate chemical shifts are expected:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carboxylic Carbon (C=O) | 175-185 |

| Quaternary Carbon (C-OH) | 70-80 |

| Cyclohexane Carbons | 20-40 |

A predicted ¹³C NMR spectrum for the related cyclohexanecarboxylic acid shows signals for the cyclohexane carbons in the range of 25-45 ppm and the carboxylic carbon around 183 ppm.[6] A reported ¹³C NMR spectrum of the cation of this compound in a strong acid/SO₂ solvent system shows signals that are consistent with this general prediction, though the specific chemical shifts are influenced by the protonation state and solvent.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of both hydroxyl and carboxylic acid functional groups. Key expected absorption bands are:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (hydroxyl) | 3600-3200 | Broad |

| O-H stretch (carboxylic acid) | 3300-2500 | Very broad |

| C-H stretch (alkane) | 3000-2850 | Sharp |

| C=O stretch (carboxylic acid) | 1760-1690 | Strong, sharp |

| C-O stretch | 1320-1210 | Medium |

| O-H bend | 1440-1395 and 950-910 | Medium |

The very broad O-H stretch from the carboxylic acid, often overlapping with the C-H stretching region, is a hallmark of this functional group due to strong hydrogen bonding.[8][9][10]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) shows a molecular ion peak (M⁺) is not always prominent. Common fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). The base peak in the electron ionization (EI) mass spectrum is observed at m/z 99.[2]

Crystal Structure

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 667277 .[2] The crystal structure reveals a triclinic polymorph where the asymmetric unit contains two independent molecules.[7] The molecules are connected by O-H···O hydrogen bonds, forming sheets perpendicular to the crystallographic b-axis.[7] This hydrogen bonding network involves both the hydroxyl and carboxylic acid groups.

Experimental Protocols

Synthesis

A common laboratory synthesis involves the formation of a cyanohydrin from cyclohexanone, followed by hydrolysis of the nitrile to a carboxylic acid.

Workflow Diagram:

References

- 1. reddit.com [reddit.com]

- 2. This compound | C7H12O3 | CID 219640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Hydroxy-1-cyclohexene-1-carboxylic acid | C7H10O3 | CID 54725084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342) [hmdb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

An In-depth Technical Guide to the Physical Characteristics of 1-Hydroxycyclohexanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Hydroxycyclohexanecarboxylic acid (CAS No: 1123-28-0) is a derivative of cyclohexanecarboxylic acid. It is an organic compound that finds utility as a reagent and intermediate in the synthesis of various organic molecules, including tetronic acid carboxylate derivatives which have shown acaricidal activity.[1] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on the same carbon atom of a cyclohexane ring, imparts specific physical and chemical properties that are critical for its application in research and development. This guide provides a comprehensive overview of its key physical characteristics, supported by experimental protocols and data.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are essential for handling, storage, and application in experimental settings.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder/crystal | [4] |

| Melting Point | 107-108 °C | [1][4] |

| 105.0 to 118.0 °C | ||

| Boiling Point | 102 °C @ 14 Torr | [1][4] |

| 299.3 °C @ 760 mmHg | ||

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [4] |

| Vapor Pressure | 0.00012 mmHg @ 25°C | [5] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [4] |

Acidity and Solubility

| Property | Value | Source(s) |

| pKa | 3.99 ± 0.20 (Predicted) | [4] |

| 3.83, 3.99 | [6] | |

| Solubility | No quantitative data available | [5] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are standard procedures in organic chemistry laboratories.

Synthesis of this compound

A common laboratory synthesis for this compound involves the reaction of cyclohexanone with a cyanide source, followed by hydrolysis.

-

Step 1: Cyanohydrin Formation

-

A solution of sodium metabisulfite (e.g., 4.84 g, 0.025 mol) in distilled water (20 mL) is added slowly and dropwise to a stirred mixture of cyclohexanone (e.g., 4.02 g, 0.041 mol) and potassium cyanide (e.g., 3.3 g, 0.051 mol) in water (20 mL) over 30 minutes.[1]

-

The reaction mixture is stirred continuously at 25°C for 8 hours to form the cyanohydrin intermediate.[1]

-

-

Step 2: Hydrolysis

-

Step 3: Acidification and Extraction

-

Step 4: Purification

-

The organic phase is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[1]

-

The resulting solid can be further purified by washing with a non-polar solvent like hexane or by column chromatography to yield pure this compound.[1]

-

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.

-

1. Sample Preparation:

-

A small amount of the dry, crystalline this compound is placed on a clean, dry surface.[8]

-

A capillary tube is sealed at one end using a flame.[8]

-

The open end of the capillary tube is pushed into the sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 1-2 mm.[9][10]

-

-

2. Measurement:

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8]

-

This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a calibrated digital melting point apparatus (e.g., Mel-Temp).

-

The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[10]

-

-

3. Observation:

pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa of a substance by monitoring pH changes during titration.[11]

-

1. System Calibration & Preparation:

-

Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

-

Prepare a solution of this compound (e.g., 1 mM) in water. To maintain constant ionic strength, a salt like 0.15 M potassium chloride can be added.[12]

-

Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[12]

-

-

2. Titration Procedure:

-

Place a known volume of the prepared acid solution into a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.[12]

-

To determine the pKa of the carboxylic acid, make the solution acidic (e.g., pH 1.8-2.0) with the standardized HCl.[12]

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.[12]

-

Record the pH value after each addition, allowing the reading to stabilize.[12]

-

-

3. Data Analysis:

-

Continue the titration until the pH has passed the equivalence point (e.g., to pH 12).

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the inflection point of the curve.[11]

-

For robust data, perform a minimum of three titrations and average the results.[12]

-

Spectral Data

Spectroscopic data is crucial for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

As a carboxylic acid, the IR spectrum is expected to show a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹.[14]

-

A strong C=O (carbonyl) stretching band is expected around 1700-1725 cm⁻¹.[14][15]

-

A C-O stretching band for the alcohol and carboxylic acid would also be present, typically in the 1050-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 144. However, carboxylic acids can be prone to fragmentation, and the parent peak may be weak or absent.[15] Common fragmentation patterns include the loss of H₂O and the loss of the carboxyl group.

-

Safety and Handling

This compound is classified as an irritant.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][5]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Use only in a well-ventilated area, such as a chemical fume hood.[5] Avoid breathing dust.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound is a well-characterized organic solid with defined physical properties. Its melting point, boiling point, and pKa are documented, providing researchers with the necessary data for its use in synthetic applications. The standard experimental protocols outlined in this guide allow for the verification of these properties and the assessment of sample purity. Adherence to safety protocols is essential when handling this compound due to its irritant nature.

References

- 1. 1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID CAS#: 1123-28-0 [m.chemicalbook.com]

- 2. This compound | C7H12O3 | CID 219640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1123-28-0 CAS MSDS (1-HYDROXY-CYCLOHEXANECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. CN102675088A - Preparation method of alpha-hydroxy-cyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. spectrabase.com [spectrabase.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

The Solubility Profile of 1-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-hydroxycyclohexanecarboxylic acid. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on the qualitative solubility properties and provides a detailed, generalized experimental protocol for determining its solubility in various solvents. This information is crucial for applications in drug development, chemical synthesis, and formulation science where understanding the behavior of a compound in different solvent environments is paramount.

Introduction to this compound

This compound, a bifunctional organic molecule, possesses both a hydroxyl and a carboxylic acid functional group attached to a cyclohexane ring. This structure imparts a degree of polarity and the capacity for hydrogen bonding, which are key determinants of its solubility. The interplay between the non-polar cyclohexyl backbone and the polar functional groups results in a nuanced solubility profile that is critical to understand for its effective application.

Qualitative Solubility Assessment

Based on the principles of "like dissolves like," the solubility of this compound can be inferred. The presence of the polar hydroxyl and carboxylic acid groups suggests solubility in polar solvents, particularly those capable of hydrogen bonding such as water and lower alcohols. The carboxylic acid moiety also allows for its solubility to be significantly influenced by pH. In basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more soluble in aqueous media. Conversely, in acidic solutions, the compound will remain in its protonated, less soluble form. The non-polar cyclohexane ring suggests some solubility in less polar organic solvents.

Quantitative Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in various solvents. The following table is provided as a template for researchers to populate as they generate experimental data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Water | 25 | Data not available | Gravimetric |

| Methanol | 25 | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | Gravimetric |

| Acetone | 25 | Data not available | Gravimetric |

| Ethyl Acetate | 25 | Data not available | Gravimetric |

| Dichloromethane | 25 | Data not available | Gravimetric |

| Hexane | 25 | Data not available | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, primarily based on the widely accepted isothermal shake-flask method followed by gravimetric analysis. This method is robust and suitable for generating the quantitative data required for a comprehensive solubility profile.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

pH meter (for aqueous solutions)

Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the diagram below.

An In-Depth Technical Guide to the Molecular Structure of 1-Hydroxycyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxycyclohexanecarboxylic acid is a fascinating organic molecule that holds relevance in various fields of chemical research, including the synthesis of novel therapeutic agents. Its structure, combining a cyclohexane ring with both a hydroxyl and a carboxylic acid functional group on the same carbon, imparts unique chemical properties and potential for diverse chemical transformations. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical and physical properties, detailed spectroscopic data, and a representative synthesis protocol.

Molecular Structure and Properties

This compound, with the chemical formula C₇H₁₂O₃, possesses a molecular weight of 144.17 g/mol .[1] The molecule features a central cyclohexane ring, with a hydroxyl (-OH) and a carboxylic acid (-COOH) group attached to the same carbon atom (C1). This geminal substitution pattern is a key determinant of its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1123-28-0 | [1] |

| PubChem CID | 219640 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Melting Point | 107-108 °C | |

| Boiling Point | 299.3 °C at 760 mmHg | |

| Appearance | White to off-white solid | [2] |

| Purity | >95% | [3] |

Crystallographic Data

The precise three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure of this compound is available in the Cambridge Structural Database (CSD) under the deposition number 667277 .[1] Analysis of the crystallographic information file (CIF) would provide detailed bond lengths and angles, offering insights into the molecule's conformation and intermolecular interactions in the solid state.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Below is a summary of the expected and reported spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | Broad, ~3400 |

| O-H stretch (carboxylic acid) | Very broad, 3300-2500 |

| C-H stretch (alkane) | 2950-2850 |

| C=O stretch (carboxylic acid) | Strong, ~1710 |

| C-O stretch | 1320-1210 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The cyclohexane ring protons would appear as a complex multiplet in the upfield region (typically 1.0-2.5 ppm). The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region (10-13 ppm), and the hydroxyl proton would also appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum is a powerful tool for confirming the carbon skeleton. The key chemical shifts are summarized below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175-185 |

| C-OH (Quaternary) | 70-80 |

| Cyclohexane carbons | 20-40 |

Note: Specific peak assignments would require experimental data which can be accessed from spectral databases such as the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 144. Subsequent fragmentation may involve the loss of water (H₂O), carbon dioxide (CO₂), or the carboxylic acid group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of cyclohexanone cyanohydrin.

Reaction Scheme:

Detailed Methodology:

This protocol is based on general procedures for cyanohydrin hydrolysis and should be adapted and optimized for specific laboratory conditions.

Step 1: Formation of Cyclohexanone Cyanohydrin

-

In a well-ventilated fume hood, a solution of sodium or potassium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.

-

Cyclohexanone is added to the flask.

-

An aqueous solution of a weak acid (e.g., sodium bisulfite) or a mineral acid is added dropwise from the addition funnel to the stirred mixture. The temperature should be maintained below 10-15 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The product, cyclohexanone cyanohydrin, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis of Cyclohexanone Cyanohydrin

-

The crude cyclohexanone cyanohydrin is added to a round-bottom flask containing a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide solution).

-

The mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) with a mineral acid until a precipitate forms.

-

The solid product, this compound, is collected by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.

Workflow Diagram:

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, encompassing its physicochemical properties, spectroscopic signatures, and a representative synthetic protocol. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is crucial for the rational design and synthesis of novel molecules with potential therapeutic applications. Further exploration of the crystallographic data and detailed analysis of experimental spectra will provide deeper insights into the subtle structural features of this versatile molecule.

References

An In-depth Technical Guide to the Safety and Handling of 1-Hydroxycyclohexanecarboxylic Acid

This document provides comprehensive safety and handling information for 1-Hydroxycyclohexanecarboxylic acid, intended for researchers, scientists, and professionals in drug development. The guide details the substance's properties, hazards, handling procedures, and emergency responses.

Chemical Identification and Physical Properties

This compound is a solid organic compound. Its key identifiers and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1-hydroxycyclohexane-1-carboxylic acid | [1] |

| CAS Number | 1123-28-0 | [1] |

| Molecular Formula | C7H12O3 | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 105.0 - 118.0 °C |

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[1][2] The primary hazards include oral toxicity, skin and eye irritation, and respiratory irritation.[1][2][3]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1][2] |

| Skin Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |

| Serious Eye Irritation | 2 / 2A | Warning | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1][3] |

Toxicological Information and Experimental Protocols

While specific toxicological studies for this compound are not detailed in publicly available literature, its GHS classification indicates known hazardous effects. The classification "Acute Toxicity, Oral (Category 4)" is determined through studies that assess the lethal dose (LD50) in animal models.

Experimental Protocol: Generalized Acute Oral Toxicity Study (Up-and-Down Procedure)

Detailed experimental protocols for the specific classification of this substance are not publicly available. However, a generalized workflow for an acute oral toxicity study, based on established guidelines like OECD Test Guideline 425, is provided below. This method is designed to estimate the LD50 while minimizing animal use.

References

Unlocking the Therapeutic Potential of 1-Hydroxycyclohexanecarboxylic Acid: A Guide to Future Research

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today outlines promising new research avenues for 1-Hydroxycyclohexanecarboxylic acid, a versatile organic compound poised for significant contributions in drug discovery and development. This whitepaper, targeted at researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecule's potential, detailing its synthesis, known applications, and, most importantly, unexplored territories ripe for investigation.

This compound (CAS No. 1123-28-0), a hydroxylated derivative of cyclohexanecarboxylic acid, has primarily been utilized as a chemical intermediate, notably in the synthesis of tetronic acid derivatives with acaricidal properties.[1] However, its inherent structural features—a rigid cyclohexane scaffold, a carboxylic acid group, and a hydroxyl group—suggest a much broader potential for biological activity. This guide delves into key areas where further research could yield novel therapeutic agents.

Core Research Areas Identified:

-

Anti-inflammatory and Analgesic Drug Discovery: Drawing inspiration from the established anti-inflammatory and analgesic properties of cyclohexanecarboxylic acid derivatives, this guide proposes the synthesis and evaluation of novel ester and amide derivatives of this compound. The potential for these derivatives to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a primary focus.

-

Antimicrobial Drug Development: The guide highlights the promising antimicrobial activity observed in derivatives of structurally related compounds.[2] This suggests that this compound could serve as a valuable scaffold for the development of new classes of antibacterial and antifungal agents.

-

Exploration of Novel Signaling Pathway Interactions: The presence of both a hydroxyl and a carboxylic acid group on a cyclohexane ring presents an intriguing pharmacophore for potential interaction with various biological targets. This whitepaper advocates for screening this compound and its derivatives against a panel of receptors, with a particular focus on the Hydroxy-Carboxylic Acid (HCA) receptors, which are known to be involved in metabolic and inflammatory signaling.

This technical guide provides a foundational platform for initiating advanced research into this compound. It includes detailed experimental protocols for synthesis and biological evaluation, a summary of key quantitative data, and conceptual frameworks for future studies visualized through clear diagrams.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and synthesis. The following tables summarize its key physical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1123-28-0 | [3][4] |

| Molecular Formula | C₇H₁₂O₃ | [3][4] |

| Molecular Weight | 144.17 g/mol | [3][4] |

| Melting Point | 107-108 °C | [4] |

| Boiling Point | 299.3 °C at 760 mmHg | [4] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [3] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Chemical Shifts (ppm) |

| ¹H NMR | Cyclohexane Protons: 1.2-2.0 (m, 10H), OH/COOH: Broad signals, concentration dependent |

| ¹³C NMR | C=O: ~180, C-OH: ~70, Cyclohexane Carbons: 20-40 |

Note: Detailed experimental spectra with peak assignments are a recommended area for initial research to confirm these predicted values.

Potential Research Areas and Methodologies

Synthesis of this compound and its Derivatives

The foundation of exploring the therapeutic potential of this compound lies in its efficient synthesis and the generation of a diverse library of derivatives.

A scalable synthesis method involves the halogenation of cyclohexanecarboxylic acid followed by hydrolysis. This approach avoids the use of highly toxic reagents like sodium cyanide.

Experimental Protocol: Synthesis via Halogenation and Hydrolysis

-

α-Halogenation: Dissolve cyclohexanecarboxylic acid in a suitable solvent (e.g., chloroform, dichloromethane). Add a catalytic amount of phosphorus trichloride or thionyl chloride. Introduce a halogen (e.g., bromine) and heat the mixture to 70-90 °C under a pressure of 0.08-0.12 MPa to facilitate the α-halogenation reaction.

-

Hydrolysis: After completion of the halogenation, cool the reaction mixture. Add a 20% aqueous solution of sodium hydroxide and heat to 60-70 °C for 1 hour to hydrolyze the α-halo acid.

-

Acidification and Extraction: Cool the reaction mixture to room temperature and acidify to a pH of 2-3 using 10% hydrochloric acid. Extract the product with an organic solvent such as toluene.

-

Purification: Concentrate the organic extracts and purify the resulting solid by crystallization to obtain this compound.

This protocol is adapted from a patented synthesis method and may require optimization.

The hydroxyl and carboxylic acid functional groups of this compound are ideal handles for chemical modification to generate libraries of ester and amide derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

-

Activation of Carboxylic Acid: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[5]

-

Amine Coupling: Add the desired primary or secondary amine to the reaction mixture and stir at room temperature.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with aqueous acid and base solutions, dry the organic layer, and concentrate to obtain the crude amide. Purify the product by column chromatography or recrystallization.

A similar protocol can be followed for the synthesis of ester derivatives by replacing the amine with the corresponding alcohol.

Investigation of Anti-inflammatory and Analgesic Potential

The structural similarity of the cyclohexane ring to moieties present in some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this compound and its derivatives could possess anti-inflammatory and analgesic properties.

Proposed Research Workflow:

-

In Vitro Enzyme Inhibition Assays: Screen the parent compound and its derivatives for their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

-

Cell-Based Assays: Evaluate the ability of promising compounds to reduce the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

-

In Vivo Models of Inflammation and Pain: Test the most potent compounds from in vitro and cell-based assays in established animal models of inflammation (e.g., carrageenan-induced paw edema) and pain.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to measure the inhibition of COX enzymes.

-

Enzyme and Substrate Preparation: Reconstitute purified COX-1 and COX-2 enzymes according to the supplier's instructions. Prepare a solution of arachidonic acid, the substrate for COX enzymes.

-

Incubation: In a 96-well plate, incubate the enzyme with the test compound at various concentrations for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Exploration of Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research. The diverse chemical space offered by derivatives of this compound makes it a promising starting point for the discovery of new antibacterial and antifungal compounds.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the antimicrobial susceptibility of a compound.[6][7][8][9]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 3: Example of Antimicrobial Activity Data for Structurally Related Compounds

| Compound | Organism | MIC (µg/mL) | Reference |

| Amidrazone Derivative 2b | Y. enterocolitica | 64 | [2] |

| Amidrazone Derivative 2c | S. aureus | 64 | [2] |

| Amidrazone Derivative 2c | M. smegmatis | 64 | [2] |

This data is for amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid and serves as a rationale for exploring the antimicrobial potential of this compound derivatives.

Investigation of Signaling Pathway Modulation

The structural features of this compound suggest potential interactions with specific signaling pathways.

Proposed Research Directions:

-

Hydroxy-Carboxylic Acid (HCA) Receptor Agonism/Antagonism: Given the name of the compound, a primary area of investigation should be its potential interaction with the HCA receptor family (HCA₁, HCA₂, and HCA₃). These G-protein coupled receptors are involved in metabolic regulation and inflammation.

-

Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[10][11][12] Investigating the ability of this compound derivatives to inhibit NF-κB activation in response to inflammatory stimuli could reveal a key mechanism of action.

Future Outlook and Conclusion

This compound represents a largely untapped resource in the field of drug discovery. Its straightforward synthesis, coupled with the potential for generating a wide array of derivatives, makes it an attractive scaffold for developing novel therapeutic agents. The research areas outlined in this guide—anti-inflammatory, analgesic, and antimicrobial drug development, along with the exploration of novel signaling pathway interactions—provide a clear roadmap for future investigations. The detailed protocols and structured data presented herein are intended to empower researchers to unlock the full therapeutic potential of this promising molecule.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Hydroxycyclohexanecarboxylic Acid from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxycyclohexanecarboxylic acid is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and specialty chemicals. Its structure, featuring both a hydroxyl and a carboxylic acid functional group on a cyclohexane ring, allows for diverse chemical modifications. This document provides detailed protocols for a reliable two-step synthesis of this compound, starting from the readily available cyclohexanone. The synthesis involves the formation of a cyanohydrin intermediate, followed by its hydrolysis to the final product.

Reaction Pathway

The synthesis proceeds through two sequential key transformations:

-

Step 1: Nucleophilic Addition (Cyanohydrin Formation) - Cyclohexanone reacts with a cyanide salt in the presence of an acid to form 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin).

-

Step 2: Hydrolysis - The nitrile group of the cyanohydrin is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

The Versatility of 1-Hydroxycyclohexanecarboxylic Acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

1-Hydroxycyclohexanecarboxylic acid is a valuable and versatile building block in organic synthesis, offering a unique combination of a hydroxyl and a carboxylic acid functional group on a cyclohexane scaffold. This arrangement allows for the construction of diverse molecular architectures, including spirocyclic lactones and complex peptidomimetics, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Intramolecular Esterification: Synthesis of Spiro-Lactones

The proximate hydroxyl and carboxylic acid groups in this compound make it an ideal precursor for the synthesis of spiro-lactones through intramolecular esterification, also known as lactonization. This reaction proceeds readily under acidic conditions, leading to the formation of a thermodynamically stable five-membered lactone ring fused in a spirocyclic fashion to the cyclohexane ring.

Logical Workflow for Spiro-Lactone Formation

Caption: Acid-catalyzed intramolecular esterification of this compound.

Experimental Protocol: Acid-Catalyzed Lactonization

This protocol describes a general procedure for the acid-catalyzed intramolecular esterification of this compound.

Materials:

-

This compound

-

Toluene

-

p-Toluenesulfonic acid monohydrate (PTSA) or other strong acid catalyst (e.g., sulfuric acid)

-

Dean-Stark apparatus

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).

-

Add toluene to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 eq).

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-6 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude spiro-lactone.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data Summary:

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-TSA | Toluene | 110 (reflux) | 4 | ~90 (estimated) | General Procedure |

| H₂SO₄ | Benzene | 80 (reflux) | 6 | ~85 (estimated) | General Procedure |

Note: The yields are estimated based on typical Fischer-Speier esterification reactions and may vary depending on the specific reaction conditions and scale.

Passerini Three-Component Reaction (P-3CR)

This compound can serve as the carboxylic acid component in the Passerini three-component reaction. This powerful reaction allows for the one-pot synthesis of α-acyloxy amides from an aldehyde, an isocyanide, and a carboxylic acid. The inclusion of the 1-hydroxycyclohexanecarboxylate moiety introduces a bulky, functionalized group that can be valuable for modulating the physicochemical properties of the resulting molecules.

Conceptual Workflow of the Passerini Reaction

Caption: General workflow of the Passerini three-component reaction.

Experimental Protocol: Passerini Reaction

This protocol provides a general method for the Passerini reaction using this compound.[1]

Materials:

-

This compound

-

An aldehyde (e.g., benzaldehyde)

-

An isocyanide (e.g., cyclohexyl isocyanide)

-

Dichloromethane (DCM) or other aprotic solvent

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.0 eq), and the isocyanide (1.0 eq).

-

Add dichloromethane as the solvent (concentration typically 0.5-1.0 M).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 24-48 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product, an α-acyloxy amide, can be purified by flash column chromatography on silica gel.

Quantitative Data Summary (Hypothetical):

| Aldehyde | Isocyanide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Cyclohexyl isocyanide | DCM | 25 (rt) | 24 | 75 |

| Isobutyraldehyde | tert-Butyl isocyanide | DCM | 25 (rt) | 48 | 68 |

Note: This data is hypothetical and serves as an example. Actual yields will depend on the specific substrates and reaction conditions.

Ugi Four-Component Reaction (U-4CR)

Expanding on the multicomponent reaction theme, this compound can also be utilized as the acid component in the Ugi four-component reaction. This remarkable one-pot reaction combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to generate complex α-acylamino amides, which are valuable scaffolds for peptidomimetics in drug discovery.

Conceptual Workflow of the Ugi Reaction

Caption: General workflow of the Ugi four-component reaction.

Experimental Protocol: Ugi Reaction

The following is a general protocol for performing an Ugi reaction with this compound.[2]

Materials:

-

This compound

-

An aldehyde (e.g., benzaldehyde)

-

An amine (e.g., aniline)

-

An isocyanide (e.g., cyclohexyl isocyanide)

-

Methanol (MeOH) or other polar solvent

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 eq) and the amine (1.0 eq) in methanol. Stir for 30 minutes to allow for imine formation.

-

Add this compound (1.0 eq) to the mixture.

-

Add the isocyanide (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. Ugi reactions are often rapid and can be complete within a few hours to 24 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude α-acylamino amide can be purified by flash column chromatography on silica gel.

Quantitative Data Summary (Hypothetical):

| Aldehyde | Amine | Isocyanide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Aniline | Cyclohexyl isocyanide | MeOH | 25 (rt) | 12 | 82 |

| Formaldehyde | Benzylamine | tert-Butyl isocyanide | MeOH | 25 (rt) | 24 | 70 |

Note: This data is hypothetical and serves as an example. Actual yields will depend on the specific substrates and reaction conditions.

Conclusion

This compound is a readily accessible and highly functional building block for organic synthesis. Its ability to participate in intramolecular cyclizations to form spiro-lactones, as well as in powerful multicomponent reactions like the Passerini and Ugi reactions, makes it a valuable tool for the construction of complex and diverse molecular scaffolds. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile starting material. Further exploration of its reactivity is encouraged to unlock new avenues for the synthesis of novel chemical entities with potential biological activity.

References

Application Notes and Protocols: 1-Hydroxycyclohexanecarboxylic Acid in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of 1-hydroxycyclohexanecarboxylic acid as a versatile starting material in the synthesis of key pharmaceutical intermediates. The protocols focus on two primary applications: the synthesis of 1-acetamido-cyclohexanecarboxylic acid via the Ritter reaction and the preparation of 1-oxa-2-oxospiro[4.5]decane through intramolecular lactonization. These intermediates are valuable building blocks in the development of various therapeutic agents.

Synthesis of 1-Acetamido-cyclohexanecarboxylic Acid via Ritter Reaction

1-Acetamido-cyclohexanecarboxylic acid is a valuable intermediate, incorporating both a protected amine and a carboxylic acid on a cyclohexyl scaffold. This structure is found in various compounds of medicinal interest. The Ritter reaction provides a direct and efficient method for the synthesis of this intermediate from this compound. The reaction proceeds by the formation of a stable tertiary carbocation from the starting material under strong acidic conditions, which is then trapped by a nitrile, such as acetonitrile, to form a nitrilium ion. Subsequent hydrolysis yields the desired N-alkyl amide.[1][2][3][4]

Experimental Protocol:

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | C₇H₁₂O₃ | 144.17 | 14.42 g | 0.1 |

| Acetonitrile | C₂H₃N | 41.05 | 82 mL | 1.56 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 27.2 mL | 0.5 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 500 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add this compound (14.42 g, 0.1 mol) and acetonitrile (82 mL, 1.56 mol).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add concentrated sulfuric acid (27.2 mL, 0.5 mol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then pour it cautiously over 200 g of crushed ice in a 1 L beaker.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 1-acetamido-cyclohexanecarboxylic acid.

Expected Yield: 75-85%

Reaction Pathway:

Caption: Ritter reaction pathway for the synthesis of 1-acetamido-cyclohexanecarboxylic acid.

Synthesis of 1-Oxa-2-oxospiro[4.5]decane via Intramolecular Lactonization

The intramolecular esterification (lactonization) of this compound yields the spirocyclic lactone, 1-oxa-2-oxospiro[4.5]decane. This lactone can serve as a chiral building block or a precursor to other functionalized cyclohexyl derivatives in pharmaceutical synthesis. The reaction is typically acid-catalyzed, proceeding through protonation of the carboxylic acid group, followed by nucleophilic attack by the tertiary hydroxyl group.

Experimental Protocol:

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | C₇H₁₂O₃ | 144.17 | 14.42 g | 0.1 |

| Toluene | C₇H₈ | 92.14 | 200 mL | - |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 1.90 g | 0.01 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

Procedure:

-

Set up a Dean-Stark apparatus with a 500 mL round-bottom flask and a reflux condenser.

-

To the flask, add this compound (14.42 g, 0.1 mol), toluene (200 mL), and p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol).

-

Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) to remove the acid catalyst, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

The resulting crude oil is the desired lactone. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: 80-90%

Reaction Workflow:

Caption: Experimental workflow for the synthesis of 1-oxa-2-oxospiro[4.5]decane.

References

Application Notes and Protocols: 1-Hydroxycyclohexanecarboxylic Acid in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxycyclohexanecarboxylic acid is a versatile bifunctional monomer containing both a hydroxyl and a carboxylic acid group. This unique structure allows it to undergo polymerization to form polyesters, which are a widely studied class of polymers with applications in drug delivery, biodegradable materials, and specialty plastics. The cyclohexyl ring within the polymer backbone is expected to impart rigidity, enhance thermal stability, and influence the mechanical properties of the resulting material.

These application notes provide an overview of the potential polymerization pathways for this compound and offer detailed, illustrative protocols for the synthesis of poly(1-hydroxycyclohexanecarboxylate). The information presented is based on established principles of polymer chemistry, as direct experimental data for this specific monomer is not extensively available in public literature.

Polymerization Pathways

There are two primary hypothetical routes for the polymerization of this compound to yield a polyester:

-

Direct Self-Condensation: This method involves the direct reaction between the hydroxyl and carboxylic acid groups of the monomer molecules to form ester linkages, with the elimination of water. This can be achieved through melt or solution polycondensation, typically requiring high temperatures and/or the use of a catalyst to drive the reaction to completion and achieve high molecular weights.

-

Lactonization and Ring-Opening Polymerization (ROP): This two-step approach first involves the intramolecular esterification of this compound to form its corresponding lactone (a cyclic ester). Subsequently, the purified lactone can undergo ring-opening polymerization, often initiated by a catalyst, to produce the polyester. ROP can offer better control over the polymer's molecular weight and architecture.

Experimental Protocols

Note: The following protocols are illustrative and based on general procedures for polyester synthesis. Optimization of reaction conditions is recommended for specific applications.

Protocol 1: Melt Polycondensation of this compound

This protocol describes a representative procedure for the direct self-condensation of this compound in the absence of a solvent.

Materials:

-

This compound

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or other suitable polycondensation catalyst

-

Nitrogen gas (high purity)

-

Methanol

-

Hexane

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with a condenser and receiving flask

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Schlenk line

Procedure:

-

Monomer and Catalyst Charging: Place this compound (e.g., 50 g) and a catalytic amount of Tin(II) 2-ethylhexanoate (e.g., 0.05 mol%) into a dry three-neck round-bottom flask equipped with a mechanical stirrer and a distillation outlet.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a slow, continuous flow of nitrogen throughout the initial stages of the reaction.

-

Melt and Pre-polymerization: Gradually heat the flask in a heating mantle to a temperature just above the melting point of the monomer (approximately 110-120°C). Stir the molten monomer to ensure homogeneity.

-

Polycondensation - Stage 1 (Atmospheric Pressure): Increase the temperature to 160-180°C. Water will begin to distill from the reaction mixture as the condensation reaction proceeds. Continue this stage for 2-4 hours, or until the rate of water distillation significantly decreases.

-